![molecular formula C17H17N3O2 B2844565 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1203057-27-5](/img/structure/B2844565.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound known for its complex structure and potential applications in scientific research. This compound has captured the interest of researchers due to its unique molecular configuration and potential interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process, starting with the preparation of intermediates such as 2,3-dihydrocyclopenta[b]indole and 5-methylisoxazole. The final step involves the acylation of the indole derivative with 5-methylisoxazol-3-yl-acetic acid under suitable conditions, often in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: For industrial-scale production, the synthesis route can be optimized by employing continuous flow reactors, which enhance reaction efficiency and yield. The use of catalysts and solvent systems that facilitate the reaction while ensuring product purity is also critical. Common solvents include dichloromethane and ethyl acetate, with purification achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions under certain conditions, particularly affecting the indole moiety.
Reduction: The reduction of specific functional groups within the compound can lead to derivatives with different properties.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at positions adjacent to the isoxazole ring.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: such as amines, thiols, or organometallic reagents.
Major Products Formed:
Oxidation products: include various oxidized indole derivatives.
Reduction products: can include reduced forms of the isoxazole or indole rings.
Substitution products: depend on the nucleophile used, leading to a variety of modified acetamide derivatives.
科学研究应用
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide has been explored for several applications:
Chemistry: As a building block for the synthesis of more complex organic molecules and for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Its derivatives may be used in the production of materials with specific electronic or optical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions. It can inhibit certain enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact mechanism depends on the specific biological context and target involved.
相似化合物的比较
Compared to similar compounds such as 2-(cyclopenta[b]indol-4-yl)acetamide and N-(5-methylisoxazol-3-yl)acetamide, 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is unique in its dual functionality, combining the properties of both the indole and isoxazole rings. This dual functionality enhances its potential for diverse applications and allows for more complex interactions with biological targets.
Similar Compounds Include:
2-(cyclopenta[b]indol-4-yl)acetamide
N-(5-methylisoxazol-3-yl)acetamide
2-(indol-3-yl)acetamide
属性
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-16(19-22-11)18-17(21)10-20-14-7-3-2-5-12(14)13-6-4-8-15(13)20/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWESFTPWKSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
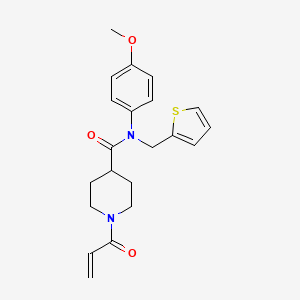
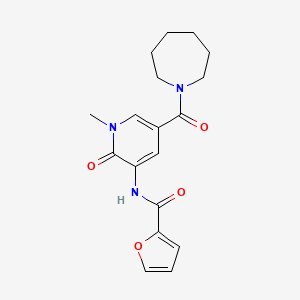
![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
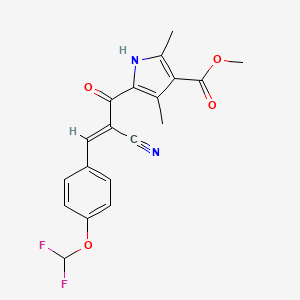
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)
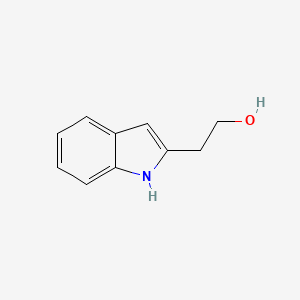
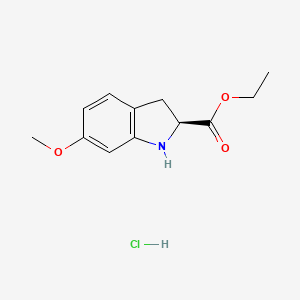
![N-(2,3-dimethylphenyl)-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2844505.png)
